Hexanoic acid, 6-(acetyloxy)-, ethyl ester
Overview
Description
Hexanoic acid, 6-(acetyloxy)-, ethyl ester is a compound with the molecular weight of 202.25 . It is also known by the IUPAC name ethyl 6-(acetyloxy)hexanoate . It appears as a colorless to pale yellow clear liquid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H18O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Esters, including this compound, undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical and Chemical Properties Analysis
This compound has a molecular weight of 202.25 . It is soluble in water at a concentration of 125 mg/L at 20 °C .Scientific Research Applications
Use in Anesthetics, Spices, Medicine, and Derivatives : It is used in anesthetics, spices, medicine, and as a key derivative of acetyl-acetic acid ethyl ester (Ming, 2007).
Biochemical Applications : When reduced with bakers' yeast, it can form (3R)-6-chloro-3-hydroxy-hexanoate, a cofactor in the biochemical decarboxylation of α acids (Gopalan & Jacobs, 1990).
Transdermal Permeation Enhancers : As esters and amides of hexanoic acid substituted with tertiary amino group, it shows potential in enhancing transdermal drug delivery, with esters generally more effective than amides (Farsa, Doležal, & Hrabálek, 2010).
Synthesizing Esters in Supercritical Carbon Dioxide : Its continuous synthesis with 100% selectivity and 40% conversion in supercritical carbon dioxide is a notable research application, using zirconium oxide as a catalyst (Ghaziaskar, Daneshfar, & Calvo, 2006).
Flavor Industry : Short-chain esters like ethyl valerate and hexyl acetate derived from it are used in food, cosmetics, and pharmaceuticals for their fruity notes (Karra-Chaabouni et al., 2006).
Educational Use in Organic Chemistry : Its synthesis is designed as an experiment for a second-year organic chemistry course, focusing on esters and their reactions (McCullagh & Hirakis, 2017).
Ester Metathesis Reaction : It can be transformed into a mixture of hexyl ethanoate, ethyl acetate, and hexyl hexanoate through Ru-complex-catalyzed ester metathesis reaction (Dubey & Khaskin, 2016).
Industrial Water Treatment : Its esterification is used in cleaning industrial water from acetic acid (Bianchi, Ragaini, Pirola, & Carvoli, 2003).
Purification Processes : Esterification of diluted acetic acid with pure 2-ethyl-1-hexanol converts acetic acid to a high commercial value ester (Ragaini, Bianchi, & Pirola, 2007).
Agricultural Applications : As a plant growth regulator, it can promote vegetable growth, bloom, and increase production output (Zheng Xian-fu, 2004); (Zhang et al., 2008).
Enzymatic Synthesis in Food Science : Its enzymatic synthesis using Rhizomucor miehei lipase is specific for ester synthesis at certain temperatures (Chowdary & Prapulla, 2003).
Food and Environmental Research : A developed gas chromatographic method for determining its residues in food and environmental samples is significant (Jiang Shu-ren, 2008).
Mechanism of Action
Properties
IUPAC Name |
ethyl 6-acetyloxyhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-13-10(12)7-5-4-6-8-14-9(2)11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMPRNNVXITJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051531 | |
Record name | Ethyl 6-(acetyloxy)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104986-28-9 | |
Record name | Ethyl 6-(acetyloxy)hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104986-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-acetoxyhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104986289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 6-(acetyloxy)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 6-(acetyloxy)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 6-(acetyloxy)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 6-ACETOXYHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OAQ63V3NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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